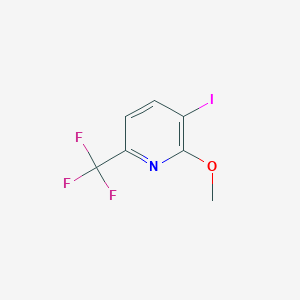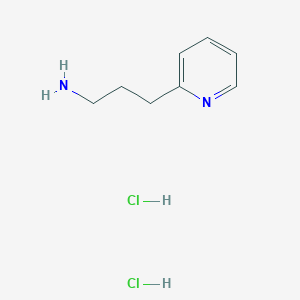
Clorhidrato de 3-(2-(Trifluorometil)fenoxi)pirrolidina
Descripción general
Descripción
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H13ClF3NO and its molecular weight is 267.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Clorhidrato de 3-(2-(Trifluorometil)fenoxi)pirrolidina: es un compuesto que tiene aplicaciones potenciales en la investigación farmacéutica debido a sus propiedades estructurales. El grupo trifluorometil es una característica común en muchos productos farmacéuticos, contribuyendo a la bioactividad y estabilidad metabólica de los medicamentos . Este compuesto podría explorarse por su papel como bloque de construcción en la síntesis de nuevos productos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central, donde los anillos de pirrolidina se encuentran a menudo en medicamentos que actúan como moduladores de neurotransmisores.
Desarrollo Agroquímico
El grupo trifluorometil también es significativo en el desarrollo de agroquímicos. Los compuestos que contienen este grupo se han utilizado en la síntesis de pesticidas y herbicidas . Los componentes fenoxi y pirrolidina de This compound pueden ser valiosos para crear nuevos agroquímicos que ofrecen una mayor eficacia y selectividad para el control de plagas y malezas.
Análisis Bioquímico
Biochemical Properties
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression profiles and metabolic fluxes within the cell . Furthermore, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride exerts its effects through various mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can activate certain signaling pathways by binding to GPCRs, resulting in downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can induce toxicity, leading to adverse effects such as liver damage and alterations in metabolic functions . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been shown to modulate the activity of key metabolic enzymes, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Studies have shown that 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can accumulate in the liver and other tissues, affecting their biochemical properties .
Subcellular Localization
The subcellular localization of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . The precise localization of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is essential for understanding its biochemical properties and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUDARYMLXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673796 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-92-1 | |
| Record name | Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![trans-2-[Cyclohexyl(methyl)amino]cyclohexanol](/img/structure/B1391174.png)


![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)

![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)

